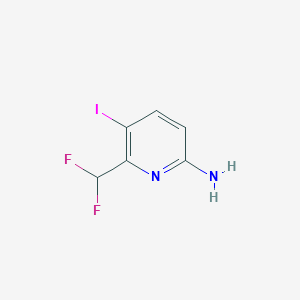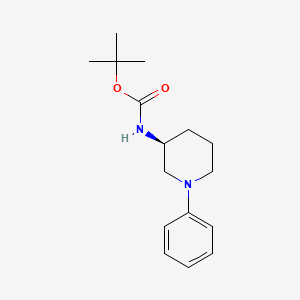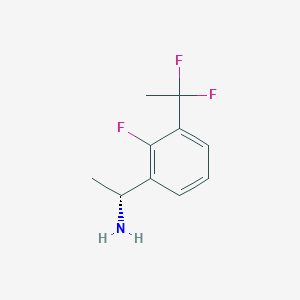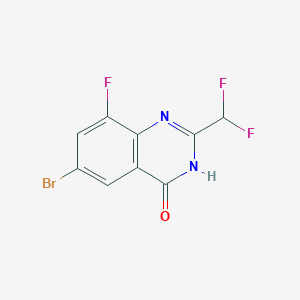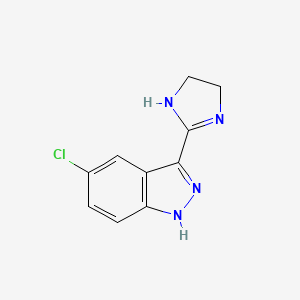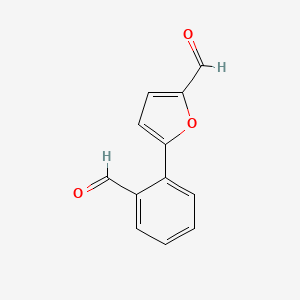
5-(2-Formylphenyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Formylphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H8O3. It is a derivative of furan, a heterocyclic compound containing a ring structure composed of one oxygen and four carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Formylphenyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. This reaction introduces formyl groups into the furan ring, resulting in the formation of the desired compound .
Another method involves the use of furan and 2-formylphenylboronic acid in a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The Vilsmeier-Haack reaction, due to its simplicity and high yield, is often preferred for industrial applications. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to ensure efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Formylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(2-Carboxyphenyl)furan-2-carboxylic acid.
Reduction: 5-(2-Hydroxymethylphenyl)furan-2-carbinol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(2-Formylphenyl)furan-2-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(2-Formylphenyl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological processes and pathways, making the compound a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: A simpler aldehyde derivative of furan, commonly used as a starting material in organic synthesis.
5-Hydroxymethylfurfural: Another furan derivative with applications in the production of renewable chemicals and materials.
Furan-2,5-dicarbaldehyde: A compound with two aldehyde groups, used in the synthesis of polymers and other advanced materials.
Uniqueness
5-(2-Formylphenyl)furan-2-carbaldehyde is unique due to the presence of both a furan ring and a phenyl group with formyl substituents. This structure imparts distinct chemical reactivity and potential for diverse applications compared to simpler furan derivatives .
Eigenschaften
Molekularformel |
C12H8O3 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
5-(2-formylphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H8O3/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-8H |
InChI-Schlüssel |
IAOIRJFCSFEPEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


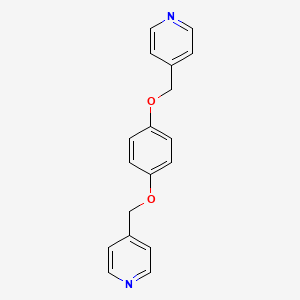
![(S)-5-bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11764140.png)
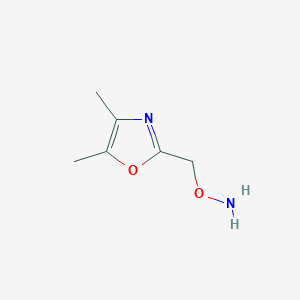
![(NZ)-N-[(2-aminopyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11764149.png)
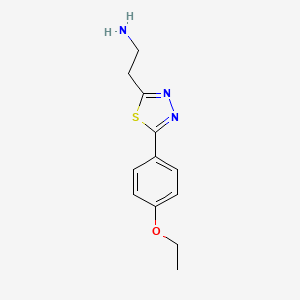
![3-Azabicyclo[3.2.0]heptan-6-ylmethanol](/img/structure/B11764156.png)
